Product packaging for CID 24832325(Cat. No.:CAS No. 127-56-0)

CID 24832325

Cat. No.: B1663599
CAS No.: 127-56-0
M. Wt: 237.23 g/mol
InChI Key: BTZCSADPJAPUNE-UHFFFAOYSA-N
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Description

Sulfacetamide Sodium is a sulfonamide antibiotic active pharmaceutical ingredient (API) with significant research applications in developing treatments for bacterial infections. Its primary mechanism of action is the competitive inhibition of the bacterial enzyme dihydropteroate synthase. This action blocks the incorporation of para-aminobenzoic acid (PABA) into dihydrofolic acid, thereby inhibiting essential bacterial folic acid synthesis and exerting a bacteriostatic effect . This well-understood mechanism makes it a valuable compound for microbiological and pharmacological studies. Research into Sulfacetamide Sodium primarily focuses on its use in topical and ophthalmic formulations. It is a key component in investigative models for acne vulgaris, seborrheic dermatitis, and bacterial conjunctivitis . Its utility is often enhanced in combination with other agents, such as sulfur, where it contributes antibacterial properties while the partner agent provides complementary keratolytic effects . The global market for Sulfacetamide Sodium API is poised for steady growth, driven by its sustained use in pharmaceuticals and ongoing R&D, with significant manufacturing activity in North America, Europe, and the Asia-Pacific region . This high-purity reagent is presented as a white to off-white crystalline powder and is offered exclusively for research applications. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the available safety data sheets and handle the material in accordance with all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2NaO3S B1663599 CID 24832325 CAS No. 127-56-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

127-56-0

Molecular Formula

C8H10N2NaO3S

Molecular Weight

237.23 g/mol

IUPAC Name

sodium;acetyl-(4-aminophenyl)sulfonylazanide;hydrate

InChI

InChI=1S/C8H10N2O3S.Na/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8;/h2-5H,9H2,1H3,(H,10,11);

InChI Key

BTZCSADPJAPUNE-UHFFFAOYSA-N

Isomeric SMILES

C/C(=N\S(=O)(=O)C1=CC=C(C=C1)N)/[O-].[Na+]

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N.[Na]

Appearance

Assay:≥98%A crystalline solid

Other CAS No.

127-56-0

Pictograms

Irritant

Related CAS

144-80-9 (Parent)

Synonyms

Acetopt
Acetylsulfanilamide
AK Sulf
AK-Sulf
Albucid
Antébor
Belph 10
Belph-10
Bleph
Ceta Sulfa
Cetamide
Colircusi Sulfacetamida
Coliriocilina Sulfacetam
Isopto Cetamide
Sodium Sulamyd
Sulamyd, Sodium
Sulf 10
Sulf-10
Sulfacetam, Coliriocilina
Sulfacetamida, Colircusi
Sulfacetamide
Sulfacetamide Monosodium Salt
Sulfacetamide Sodium
Sulfacetamide, Monosodium Salt, Anhydrous
Sulfacil
Sulfacyl
Sulfair
Sulphacetamide

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Sulfacetamide Sodium

Established Synthesis Pathways of Sulfacetamide (B1682645) Sodium

Traditional synthesis routes for sulfacetamide sodium have been well-documented, primarily relying on conventional organic chemistry reactions such as reflux, alkylation, and condensation. These methods form the foundational basis for the production of this compound.

Reflux-Based Synthesis Techniques

Reflux-based synthesis represents a conventional approach to producing sulfacetamide. A common method involves the reaction of sulfanilamide (B372717) with acetic anhydride (B1165640) under refluxing conditions. researchgate.net This technique typically requires prolonged reaction times and can involve complex work-up procedures. researchgate.net

One established pathway begins with the reflux of 4-aminobenzenesulfonamide (sulfanilamide) with acetic anhydride to produce N-{(4-aminophenyl)sulfonyl} acetamide (B32628) (sulfacetamide). researchgate.net The resulting sulfacetamide is then treated with sodium hydroxide (B78521), often under further reflux, to yield the final product, sulfacetamide sodium. researchgate.net The use of a refluxing condenser is a standard part of the experimental setup for this type of synthesis. chegg.com While effective, these methods are often compared against newer techniques that aim to reduce reaction time and improve yield. researchgate.net

Alkylation Reactions in Sulfacetamide Sodium Production

Alkylation is another key strategy in the synthesis of sulfacetamide. One of the primary methods involves the direct alkylation of acetamide using 4-aminobenzenesulfonyl chloride. wikipedia.orgslideshare.net This reaction can also be conducted under reflux conditions. researchgate.net

In this pathway, 4-aminobenzenesulfonyl chloride is reacted with acetamide in the presence of a base like sodium hydroxide to directly form sulfacetamide. researchgate.net The sulfacetamide is then converted to its sodium salt. researchgate.net Research has also explored the fusion of sulfanilamides with secondary alcohols like benzhydrol in the presence of a catalyst such as anhydrous zinc chloride, demonstrating the versatility of alkylation reactions in modifying sulfonamide structures. nih.gov

Condensation Reactions for Sulfonamide Synthesis

The core of sulfacetamide's structure is the sulfonamide group, which is typically formed through a condensation reaction. This reaction is one of the most fundamental methods for creating sulfonamide derivatives. ijarsct.co.inscispace.com The process generally involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. ijarsct.co.inscispace.com

In the context of sulfacetamide synthesis, this principle applies to the reaction between 4-aminobenzenesulfonyl chloride and the amino group of acetamide. Although often described as an alkylation, this reaction is fundamentally a condensation process where hydrogen chloride (HCl) is eliminated. The development of efficient condensation reactions is a major focus in organic synthesis, aiming to create sulfonamide scaffolds for various applications. ijarsct.co.inscispace.com

Advanced Approaches in Sulfacetamide Sodium Synthesis

In response to the limitations of traditional methods, researchers have developed advanced synthetic strategies. These modern approaches prioritize efficiency, yield, and environmental sustainability.

Ultrasonic Irradiation Assisted Synthesis Methodologies

A significant advancement in the synthesis of sulfacetamide sodium is the use of ultrasonic irradiation (UI). researchgate.net This sonochemical method leverages the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This collapse creates localized hot spots with extreme temperatures and pressures, which can increase reactivity by nearly a million-fold and accelerate chemical reactions.

This technique allows for the synthesis of sulfacetamide sodium at room temperature, offering a mild, rapid, and efficient alternative to refluxing conditions. researchgate.net In one procedure, sulfanilamide is dissolved in an aqueous sodium hydroxide solution using UI. researchgate.net Acetic anhydride is then added to the reaction mixture under continued ultrasonic irradiation to complete the synthesis. researchgate.net Studies have shown that the quality of the product made via the UI method is comparable to that from standard reflux techniques. researchgate.net The primary advantages of UI-assisted synthesis include significantly reduced reaction times and enhanced yields. researchgate.netresearchgate.net

Eco-Friendly and High-Yield Synthesis Strategies

Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also environmentally benign. Ultrasonic irradiation is considered an eco-friendly, or "green," technique because it often requires less time, milder conditions, and can reduce waste generation compared to conventional heating methods. researchgate.netnih.gov

Interactive Data Table: Synthesis Method Comparison

Synthesis RouteMethodKey ReagentsReported YieldKey Advantages
Route 1Conventional RefluxSulfanilamide, Acetic Anhydride43% researchgate.netEstablished, well-understood procedure.
Route 2Ultrasonic Irradiation (UI)Sulfanilamide, Acetic Anhydride, Sodium Hydroxide50% researchgate.netHigh yield, rapid, eco-friendly, mild conditions. researchgate.netresearchgate.net
Route 3Alkylation via Reflux4-aminobenzenesulfonyl chloride, AcetamideNot specifiedDirect formation of sulfacetamide. researchgate.net

Novel Derivatives of Sulfacetamide: Design and Synthesis

The therapeutic utility of sulfacetamide has prompted extensive research into its chemical modification to develop novel derivatives with enhanced or new biological activities. The design and synthesis of these new chemical entities focus on altering the parent molecule's structure to improve its pharmacological profile, overcome resistance, or expand its spectrum of activity. Key strategies involve derivatization of its functional groups to create larger, more complex molecules such as Schiff bases and azo dyes, or its use as a ligand in the formation of metal complexes.

Chemical modification of the sulfacetamide molecule is a primary strategy for enhancing its biological efficacy. Researchers have explored various synthetic pathways to produce derivatives with improved antimicrobial, anti-inflammatory, and even anticancer properties. nih.govresearchgate.net These strategies primarily target the aromatic amino group or the sulfonamide moiety for derivatization.

Schiff Base Formation: A prominent modification strategy is the synthesis of Schiff bases (also known as imines or azomethines). This involves the condensation reaction between the primary amino group (-NH₂) of a sulfonamide and the carbonyl group of an aldehyde or ketone. This reaction creates a C=N (imine) bond, effectively linking the sulfacetamide scaffold to other chemical moieties. This approach has been used to generate a wide range of derivatives with diverse pharmacological activities, including antibacterial, antifungal, and anticancer actions. nih.govnih.gov For instance, Schiff bases derived from sulfonamides have been synthesized and characterized, with subsequent studies confirming their potential as potent anticancer agents against human lung and liver cancer cell lines. nih.gov

Azo Dye Synthesis: Another significant derivatization route is the formation of azo compounds. Azo dyes are characterized by the presence of a diazenyl (–N=N–) functional group, which links the sulfacetamide structure to another aromatic system. The synthesis is typically achieved through a diazo-coupling reaction, where the primary aromatic amine of a sulfonamide is converted into a diazonium salt, which then reacts with an electron-rich coupling component like a phenol (B47542) or another amine. researchgate.netnih.gov These novel azo-sulfonamide derivatives have been investigated for their photophysical properties and biological activities. researchgate.net Studies have shown that such compounds can exhibit significant antibacterial activity, in some cases exceeding that of standard antibiotics against certain bacterial strains. researchgate.netresearchgate.net

Hydroxytriazene Derivatives: A more specific modification involves the creation of hydroxytriazenes from sulfacetamide. The synthesis involves a multi-step process including reduction, diazotization, and coupling. researchgate.net These derivatives have been evaluated for their antimicrobial and anti-inflammatory effects, with research indicating that substitutions on the hydroxytriazene skeleton can significantly improve these activities. researchgate.net

The table below summarizes various modification strategies applied to sulfacetamide and related sulfonamides to enhance their biological activity.

Derivative Type General Reaction Key Reagents Targeted Activity Reference
Schiff Bases Condensation of an amine with an aldehyde/ketoneVarious aromatic aldehydesAntibacterial, Antifungal, Anticancer nih.gov, nih.gov,
Azo Dyes Diazotization followed by coupling with a nucleophileSodium nitrite (B80452), electron-rich coupling componentsAntibacterial researchgate.net, researchgate.net
Hydroxytriazenes Reduction, diazotization, and couplingN-alkyl/aryl hydroxylaminesAntimicrobial, Anti-inflammatory researchgate.net
Benzamides Acylation of the amino groupBenzoyl chlorideAnticancer scirp.org

The coordination of sulfacetamide with metal ions to form metal complexes is a well-established strategy to enhance its pharmacological properties. researchgate.net The efficacy of certain therapeutic agents is known to increase upon chelation with metal ions, which are thought to accelerate drug action. slideshare.netiosrjournals.org Sulfacetamide can act as a ligand, donating electrons from its oxygen or nitrogen atoms to a central metal ion to form a coordination complex.

The synthesis of these complexes typically involves reacting sulfacetamide with a metal salt, such as a metal(II) chloride, in an appropriate solvent like ethanol, often under reflux. iosrjournals.org A wide array of metal ions have been used to synthesize novel sulfacetamide complexes, including but not limited to Calcium (Ca²⁺), Cadmium (Cd²⁺), Cerium (Ce³⁺), Chromium (Cr³⁺), Cobalt (Co²⁺), Copper (Cu²⁺), Nickel (Ni²⁺), Iron (Fe²⁺/Fe³⁺), Lead (Pb²⁺), and Zinc (Zn²⁺). nih.govslideshare.netiosrjournals.org

Characterization of these complexes using methods like FT-IR, NMR, and UV-Vis spectroscopy has shed light on their structure. Spectroscopic studies often suggest that sulfacetamide acts as a bidentate ligand, coordinating with the metal ion through the oxygen atom of the acetamido group and the nitrogen atom of the amino group. iosrjournals.org Many of these complexes have been found to possess an octahedral geometry. nih.goviosrjournals.org

A significant finding from this line of research is that the resulting metal complexes frequently exhibit greater bacteriostatic or antimicrobial activity than the parent sulfacetamide ligand alone. nih.goviosrjournals.orgconnectjournals.com This enhancement in biological activity underscores the potential of these metal-based drugs in medicinal chemistry. slideshare.net

The table below provides examples of metal complexes synthesized using sulfacetamide and related sulfonamides.

Metal Ion Ligand Proposed Geometry Key Finding Reference
Co(II), Cu(II), Ni(II), Zn(II)Sulfonamide-derived Schiff basesOctahedralMetal complexes showed effective antimicrobial activity. nih.gov
Ca(II), Cd(II), Ce(III), Cr(III), Cs⁺, Fe(II), Pb(II), Hg(II)SulfacetamideOctahedralComplexes showed promising antibacterial and antifungal activity. slideshare.net, iosrjournals.org
Co(II), Ni(II), Cr(II), Zn(II), Cu(II)Schiff base from sulfacetamide sodium and glutaraldehydeTetrahedralMetal complexes were more biologically active than the free ligand. connectjournals.com
Mn(II), Co(II), Ni(II), Cu(II), Zn(II)Ligand from 3-amino-5-methylisoxazol and p-acetamidobenzenesulfonyl chlorideNot SpecifiedMn(II) complex exhibited the greatest antimicrobial potential. researchgate.net

Molecular Mechanism of Action of Sulfacetamide Sodium

Competitive Inhibition of Dihydropteroate (B1496061) Synthase (DHPS)

The primary molecular target of sulfacetamide (B1682645) sodium is dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid (folate) biosynthesis pathway. patsnap.compatsnap.comsigmaaldrich.comnih.gov Sulfonamides, including sulfacetamide, function as competitive inhibitors of this enzyme. wikipedia.orgwikipedia.orgnih.gov This inhibition is the cornerstone of the drug's antibacterial activity, effectively halting a vital metabolic process required for bacterial proliferation. patsnap.compatsnap.com The enzyme DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) with para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate. nih.govnih.gov By blocking this step, sulfacetamide initiates a cascade of metabolic disruptions.

The efficacy of sulfacetamide as a competitive inhibitor stems from its structural similarity to para-aminobenzoic acid (PABA), the natural substrate for the DHPS enzyme. patsnap.compatsnap.comnih.gov Due to this resemblance, sulfacetamide can bind to the active site of the DHPS enzyme, directly competing with PABA. patsnap.compediatriconcall.com When sulfacetamide occupies the active site, it prevents PABA from binding, thereby preventing the enzyme from carrying out its normal catalytic function. patsnap.compatsnap.com This action is a classic example of competitive antagonism, where the inhibitor mimics the substrate to block the enzymatic reaction. nih.govnih.gov

Comparison of Substrate and Inhibitor for DHPS Enzyme
FeaturePara-Aminobenzoic Acid (PABA)Sulfacetamide
RoleNatural SubstrateCompetitive Inhibitor
Target EnzymeDihydropteroate Synthase (DHPS)Dihydropteroate Synthase (DHPS)
BindingBinds to the active site to produce dihydropteroateBinds to the active site, preventing PABA binding
Structural CharacteristicAminobenzoic acid structureSulfonamide structure analogous to PABA

By successfully inhibiting the DHPS enzyme, sulfacetamide effectively blocks the synthesis of 7,8-dihydropteroate. nih.govnih.gov This molecule is a direct precursor to dihydrofolic acid (DHF). wikipedia.orgsigmaaldrich.com Consequently, the disruption of dihydropteroate production leads to a halt in the entire folic acid synthesis pathway. patsnap.compatsnap.com Bacteria, unlike humans who obtain folate from their diet, are dependent on this de novo synthesis pathway for survival. wikipedia.orgpatsnap.com The inability to produce dihydrofolic acid and its subsequent derivative, tetrahydrofolic acid (THF), starves the bacterial cell of this essential cofactor. patsnap.com

Impact on Bacterial Metabolic Processes

The depletion of folic acid derivatives has profound consequences for several key metabolic processes within the bacterial cell. Folic acid is vital for the synthesis of essential cellular components required for growth and replication. patsnap.compatsnap.com

Tetrahydrofolic acid (THF), the active form of folic acid, is a critical coenzyme in the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides. patsnap.comnih.gov These nucleotides are the fundamental building blocks of DNA and RNA. patsnap.comwikipedia.org The absence of an adequate supply of THF, caused by the action of sulfacetamide, severely impairs the de novo synthesis of these essential molecules. patsnap.comnih.gov This impairment effectively arrests the production of the genetic material necessary for cell division and function.

The direct consequence of impaired nucleotide synthesis is the inhibition of DNA and RNA precursor formation. patsnap.compatsnap.com Without the necessary purine (adenine, guanine) and pyrimidine (thymine, cytosine, uracil) bases, the bacterial cell cannot synthesize or repair its DNA, nor can it produce the RNA molecules (mRNA, tRNA, rRNA) required for protein synthesis. patsnap.comwikipedia.orgyoutube.com This blockade of nucleic acid precursor formation is a primary factor contributing to the cessation of bacterial growth and multiplication. patsnap.compatsnap.com

Metabolic Impact of Sulfacetamide Sodium
ProcessNormal Bacterial MetabolismMetabolism with Sulfacetamide Sodium
Folic Acid SynthesisPABA is converted to Dihydrofolic Acid by DHPSDHPS is inhibited; Dihydrofolic Acid synthesis is blocked
Nucleotide SynthesisFolate derivatives act as coenzymes for purine and pyrimidine synthesisLack of folate impairs nucleotide production
DNA/RNA SynthesisNucleotide precursors are available for DNA replication and transcriptionInhibition of precursor formation halts DNA and RNA synthesis
Bacterial GrowthCells grow and multiplyGrowth and multiplication are inhibited (bacteriostasis)

Bacteriostatic Modality of Action

The molecular mechanism of sulfacetamide results in a bacteriostatic , rather than bactericidal, effect. patsnap.comwikipedia.orgyoutube.commdedge.com This means that the drug inhibits the growth and reproduction of bacteria without directly killing them. patsnap.com By halting the production of essential components for cell division, sulfacetamide effectively freezes the bacterial population, preventing it from increasing. wikipedia.orgdrugbank.com The ultimate eradication of the inhibited bacteria then relies on the host's immune system. patsnap.compatsnap.com This bacteriostatic nature is a hallmark of sulfonamide antibiotics. wikipedia.orgnih.gov

Antimicrobial Resistance Mechanisms to Sulfacetamide Sodium

Enzymatic Modifications of Dihydropteroate (B1496061) Synthase (DHPS)

The most direct form of resistance involves changes to the dihydropteroate synthase (DHPS) enzyme, the direct target of sulfacetamide (B1682645). These modifications reduce the drug's ability to bind to the enzyme, while largely preserving the enzyme's affinity for its natural substrate, para-aminobenzoic acid (PABA). medscape.com

Spontaneous mutations within the chromosomal folP gene, which encodes the DHPS enzyme, are a primary mechanism of resistance. nih.govrupahealth.com These mutations often result in amino acid substitutions in the active site of the enzyme, decreasing its affinity for sulfonamides. medscape.com

In Streptococcus mutans, for instance, a combination of three specific mutations (A37V, N172D, and R193Q) in the folP gene has been shown to confer significant resistance to sulfamethoxazole (B1682508), a related sulfonamide. nih.govresearchgate.net Experiments transforming E. coli lacking the folP gene with plasmids carrying this triply-mutated gene resulted in a notable increase in the minimum inhibitory concentration (MIC) from 20 μM to 50 μM. nih.gov However, the resistance level conferred by these plasmid-encoded mutations was substantially lower than that observed in the original, chromosomally-encoded mutant (MIC of 4 mM), suggesting that other mechanisms may contribute to high-level resistance. nih.govresearchgate.net

Similarly, studies on Neisseria meningitidis have identified several mutations in folP associated with sulfonamide resistance. nih.gov These include substitutions at codons 31 (Phe→Leu) and 194 (Gly→Cys), as well as a two-amino-acid insertion (Gly-Ser) at codons 195-196. nih.gov The presence of these mutations correlates with elevated MICs for sulfisoxazole (B1682709). nih.gov

Table 1: Examples of folP Mutations and Their Effect on Sulfonamide Resistance
OrganismMutation(s)Effect on Resistance (MIC)Reference
Streptococcus mutansA37V, N172D, R193QPlasmid-encoded mutant in E. coli showed an MIC increase from 20 µM to 50 µM for sulfamethoxazole. nih.gov
Neisseria meningitidisPhe31-LeuAssociated with sulfisoxazole MICs of 4 to 16 µg/ml. nih.gov
Neisseria meningitidisGly194-CysAssociated with a sulfisoxazole MIC of 32 µg/ml. nih.gov
Neisseria meningitidisGly-Ser insertion (codons 195-196)Associated with sulfisoxazole MICs of 32 to >64 µg/ml. nih.gov
Staphylococcus aureusF17L, S18L, T51MIdentified as primary mutations directly leading to sulfonamide resistance. nih.gov

Structural studies of both chromosomally mutated DHPS and acquired sulfonamide-resistant DHPS enzymes (Sul proteins) have provided molecular insights into the mechanism of resistance. nih.govbiorxiv.org Mutations in the folP gene often occur in two conserved, flexible loops that are critical for forming the active site. nih.gov These changes can selectively hinder the binding of sulfonamides, which are larger than the natural substrate PABA. The resistance mechanism often relies on sterically blocking an outer ring moiety present on the sulfonamide drug that is absent in PABA. nih.gov This allows the enzyme to discriminate between the inhibitor and the substrate. nih.gov

The most profound structural modifications are seen in the Sul enzymes (Sul1, Sul2, Sul3), which are acquired via horizontal gene transfer. biorxiv.orgspringernature.com Crystal structures of these enzymes reveal a significant reorganization of the PABA-binding region compared to the native DHPS. rcsb.orgresearchgate.netresearchgate.net A key feature of these resistant enzymes is the insertion of a Phe-Gly dipeptide into the active site. biorxiv.orgbiorxiv.org This insertion, particularly the phenylalanine residue, physically obstructs the binding of sulfonamides, leading to a more than 1,000-fold decrease in binding affinity for these drugs while preserving the ability to bind PABA and carry out the normal enzymatic reaction. biorxiv.orgbiorxiv.org This structural remodeling is a primary reason for the high-level, broad-spectrum sulfonamide resistance conferred by sul genes. rupahealth.combiorxiv.org

Alterations in Folate Synthesis Pathway

Bacteria can also develop resistance by altering the dynamics of the folic acid synthesis pathway to overcome the competitive inhibition by sulfacetamide.

One of the earliest described resistance mechanisms is the overproduction of the natural substrate, PABA. patsnap.combenthamopen.com As sulfacetamide acts as a competitive inhibitor, it competes directly with PABA for the active site of the DHPS enzyme. patsnap.comresearchgate.net By significantly increasing the intracellular concentration of PABA, bacteria can effectively outcompete the inhibitor, thereby reversing the drug's effect and allowing folic acid synthesis to proceed. benthamopen.com This mechanism has been observed in Staphylococcus aureus, where resistant strains were found to produce much greater quantities of PABA than their susceptible parent strains. benthamopen.com Overexpression of the PABA synthase gene has also been shown to confer resistance. tandfonline.com

While less common in bacteria than target modification, bypassing the inhibited step is another potential resistance strategy. The primary "alternative route" for bacteria is not a completely different metabolic pathway but rather the acquisition of a drug-insensitive enzyme that performs the same function. patsnap.com The horizontal transfer of sul genes, which code for highly resistant DHPS variants, allows the bacterium to effectively bypass the inhibition of its native, susceptible DHPS enzyme. biorxiv.orgnih.gov

In some eukaryotic pathogens, there is evidence of the ability to bypass the de novo folate synthesis pathway altogether by salvaging pre-formed folate from the host environment. nih.gov While bacteria are generally thought to rely on de novo synthesis, the acquisition of a resistant DHPS is the most significant and widespread "alternative route" to overcome the effects of sulfacetamide. nih.govresearchgate.net

Horizontal Gene Transfer of Resistance Determinants

Perhaps the most clinically significant mechanism for the spread of sulfonamide resistance is the horizontal gene transfer (HGT) of specialized resistance genes. medscape.comrupahealth.comnih.gov This process allows for the rapid dissemination of resistance between different bacteria, including across species barriers. medscape.comfrontiersin.org

The key players in this process are the sul genes (sul1, sul2, and sul3), which encode for highly sulfonamide-insensitive variants of the DHPS enzyme. biorxiv.orgfrontiersin.orgresearchgate.net These genes are frequently located on mobile genetic elements such as plasmids and integrons, which can be transferred from a donor to a recipient cell. nih.govnih.govfrontiersin.org The sul1 and sul2 genes are the most common, while sul3 is found less frequently. nih.gov The presence of these genes on mobile elements often coincides with other antibiotic resistance genes, leading to multi-drug resistant phenotypes. nih.govmdpi.com The acquisition of a sul gene provides the bacterium with a new DHPS enzyme that is not inhibited by sulfacetamide, allowing the cell to continue producing folic acid and survive even in the presence of the drug. biorxiv.orgbiorxiv.org

Acquisition of sul Genes Encoding Insensitive DHPS Variants

The most prevalent mechanism for sulfonamide resistance in Gram-negative bacilli is the acquisition of genes that code for forms of dihydropteroate synthase (DHPS) that are not inhibited by the drug. nih.gov To date, four main transferable sulfonamide resistance genes have been identified: sul1, sul2, sul3, and sul4. frontiersin.orgrupahealth.com These genes are frequently found on mobile genetic elements like plasmids and integrons, contributing to their widespread dissemination. asm.orgfrontiersin.orgnih.gov

sul1 : This gene is commonly found as part of class 1 integrons, which are genetic structures known for capturing and expressing various resistance genes. nih.gov The association with integrons provides a mechanism for the co-selection and spread of resistance to multiple antibiotics when selective pressure from sulfonamides is present. nih.gov

sul2 : This gene is typically located on small non-conjugative or large transmissible multi-resistance plasmids. nih.gov Studies have shown an increasing prevalence of sul2 in clinical isolates in some regions. nih.gov

sul3 : Initially discovered in Escherichia coli from pigs, the sul3 gene has since been identified in various bacteria from different sources, including humans. nih.govnih.gov It is often flanked by insertion elements that may facilitate its mobilization. nih.gov

sul4 : A more recently described gene, sul4 has been found to be abundant in marine bacterial isolates. frontiersin.org Unlike the other sul genes, sul4 in these marine bacteria was not found to be associated with known mobile genetic elements, suggesting it might function as a native, essential DHPS in these organisms and is transferred clonally rather than horizontally. frontiersin.org

The prevalence of these sul genes can vary significantly by bacterial species and geographical location. Research has documented their distribution in various pathogens.

Prevalence of sul Resistance Genes in Various Bacterial Isolates
Bacterial Speciessul1 Prevalencesul2 Prevalencesul3 PrevalenceStudy Population/SourceReference
Salmonella enterica76%37%7%200 sulfonamide-resistant isolates from Portugal nih.gov
Escherichia coli68.18%86.36%5.5%Sulfamethoxazole/trimethoprim resistant isolates from Iranian hospitals nih.gov
Shigella flexneri13.7%48.0%0%102 isolates from Jinan, China nih.gov
Marine Bacteria1%6%5%74 sulfonamide-resistant isolates (Note: sul4 was most abundant at 45%) frontiersin.org

Molecular Basis of Sul-Mediated Resistance

The resistance conferred by sul genes stems from the unique structural and functional properties of the enzymes they encode—the Sul proteins (Sul1, Sul2, Sul3). researchgate.netnih.gov While these enzymes are divergent from the bacterial DHPS (encoded by the folP gene), they perform the same essential function: catalyzing the formation of dihydropteroate from para-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP). researchgate.netresearchgate.net However, they do so with a crucial difference: a profound insensitivity to sulfonamide antibiotics. nih.govspringernature.com

The molecular foundation for this drug insensitivity lies in significant structural alterations within the enzyme's active site, specifically the region that binds pABA. researchgate.netnih.gov

Key Structural Differences and Functional Implications:

Remodeled pABA-Binding Site : Crystal structures of Sul1, Sul2, and Sul3 have revealed a substantial reorganization of the pABA-interaction region compared to the native DHPS enzyme. researchgate.netnih.gov

Critical Phe-Gly Insertion : A key feature responsible for this resistance is the presence of a Phe-Gly (Phenylalanine-Glycine) sequence in the active site of the Sul enzymes. researchgate.netnih.gov This insertion, particularly the phenylalanine residue, creates a steric hindrance that effectively blocks the larger sulfonamide molecules from binding. biorxiv.org

Substrate Discrimination : This structural modification allows the Sul enzymes to discriminate against sulfonamides while maintaining their ability to bind the natural substrate, pABA. researchgate.netnih.gov The result is a dramatic loss in binding affinity for sulfonamides (over 1000-fold) without compromising the enzyme's primary catalytic function. biorxiv.org

Increased Active Site Dynamics : Studies have also shown that the active sites of Sul enzymes possess greater conformational flexibility compared to DHPS. researchgate.netnih.gov This increased dynamism may further contribute to their ability to select for pABA and exclude sulfonamides. nih.gov

Mutational analyses have confirmed the critical role of the phenylalanine residue. When this amino acid is mutated in Sul1 and Sul3, the enzymes revert to a sulfa-susceptible state, with kinetic parameters that more closely resemble the native DHPS enzyme. biorxiv.org This finding unequivocally demonstrates that this single residue is a cornerstone of the high-level, broad-spectrum sulfonamide resistance conferred by the sul genes. researchgate.netbiorxiv.org

Comparison of Native DHPS and Sul-Encoded Enzymes
FeatureNative DHPS (from folP gene)Sul Enzymes (from sul genes)Reference
Sulfonamide BindingHigh affinity; competitively inhibited by sulfonamides.Very low affinity; not effectively inhibited. researchgate.netnih.gov
pABA BindingHigh affinity.Retains high affinity for natural substrate. researchgate.netnih.gov
Key Active Site FeatureStandard pABA-binding loops.Remodeled pABA-binding region with a critical Phe-Gly insertion. nih.govbiorxiv.org
Conformational DynamicsLess flexible active site.Increased active site conformational dynamics. nih.gov
Result of Drug InteractionInhibition of folic acid synthesis, leading to bacteriostasis.Folic acid synthesis continues, conferring resistance. rupahealth.compatsnap.com

Structure Activity Relationship Sar Studies of Sulfacetamide and Its Analogues

Core Structural Requirements for Antibacterial Activity

The foundational structure of sulfacetamide (B1682645) is a scaffold upon which its antibacterial properties are built. Specific chemical groups are essential for its mechanism of action, which involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme vital for folic acid synthesis in bacteria. mdpi.com

Significance of the Aromatic Amino Group (p-NH2)

The primary aromatic amino group (p-NH2) at the para position of the benzene (B151609) ring is a critical determinant of the antibacterial activity of sulfonamides like sulfacetamide. openaccesspub.org This group's presence and position are directly related to the molecule's ability to mimic p-aminobenzoic acid (PABA), the natural substrate for DHPS. researchgate.net

Key research findings underscore the importance of this functional group:

Essential for Activity: The p-NH2 group is fundamental for the molecule's antibacterial action. Its removal or replacement with other substituents typically leads to a significant loss of activity. iosrjournals.org

Structural Mimicry: The structural analogy between the p-NH2 group of sulfonamides and the corresponding group in PABA allows the drug to competitively bind to the active site of DHPS, thereby blocking the synthesis of dihydrofolic acid, a precursor to folic acid. researchgate.netnih.gov

Prodrugs: In some instances, the p-NH2 group can be temporarily modified to create prodrugs. For example, in sulfasalazine, the amino group is part of an azo linkage. This linkage is cleaved by bacterial reductases in the gut to release the active sulfonamide and another therapeutic agent, 5-aminosalicylic acid. pharmacy180.com

Role of N1-Substitution in Sulfonamide Activity

The substitution at the N1 nitrogen of the sulfonamide group plays a pivotal role in modulating the potency, pharmacokinetic properties, and solubility of the drug. Unlike the stringent requirement for a free p-NH2 group, the N1 position allows for a wide range of modifications that can enhance therapeutic efficacy.

Modulation of Physicochemical Properties: N1-substituents significantly impact the pKa of the sulfonamide, which in turn affects its ionization at physiological pH. This is crucial for both its ability to penetrate bacterial cells and its solubility in urine, reducing the risk of crystalluria.

Disubstitution Leads to Inactivity: While monosubstitution at the N1 position is beneficial, disubstitution generally results in a loss of antibacterial activity. researchgate.net

Modifications and Their Influence on Biological Efficacy

The core sulfacetamide structure has been extensively modified to improve its antibacterial spectrum, potency, and ability to combat resistant strains. These modifications often involve the N1-substituent, as this position offers the most flexibility for chemical alteration without compromising the essential PABA mimicry.

The following table summarizes the effects of various N1-substitutions on the antibacterial activity of sulfacetamide analogues:

Compound N1-Substituent Modification Type Observed Effect on Antibacterial Activity Reference
SulfacetamideAcetylSimple acyl groupModerate activity, good solubility. pharmacy180.com
Sulfadiazine (B1682646)Pyrimidine (B1678525)Heterocyclic ringEnhanced potency compared to sulfacetamide. nih.gov
Sulfamethoxazole (B1682508)5-methyl-3-isoxazolylHeterocyclic ringBroad-spectrum activity. openaccesspub.org
Thienopyrimidine-sulfadiazine hybridThienopyrimidineFused heterocyclic systemEnhanced antibacterial activity against S. aureus and E. coli compared to sulfadiazine alone. mdpi.com
Sulfonamide-fluoroquinolone hybridFluoroquinoloneHybrid with another antibacterial classPotent activity against MRSA, including community- and hospital-acquired strains. tandfonline.com

Design Principles for Overcoming Resistance through SAR

The emergence of bacterial resistance to sulfonamides, primarily through mutations in the DHPS enzyme, necessitates the rational design of new derivatives that can circumvent these resistance mechanisms. SAR studies provide the foundational principles for this endeavor.

A key strategy involves designing inhibitors that bind more tightly to the target enzyme than the natural substrate, PABA, even in its mutated forms. Structural analyses of resistant DHPS enzymes have revealed that mutations often occur in loops surrounding the active site. These mutations can sterically hinder the binding of bulkier sulfonamides while still accommodating the smaller PABA molecule. nih.gov

Design principles derived from these observations include:

Strict Isosteric Replacement: Novel inhibitors should be designed to occupy the same volume as the natural substrate, PABA, within the enzyme's active site. This minimizes the impact of resistance mutations that rely on steric hindrance. nih.gov

Exploiting Different Binding Interactions: Creating derivatives that form additional or different interactions with residues in the active site can help to overcome the loss of binding affinity caused by resistance mutations.

Dual-Target Inhibition: A promising approach involves creating hybrid molecules that inhibit two different enzymes in the same essential pathway. For example, compounds have been designed to simultaneously inhibit both DHPS and dihydrofolate reductase (DHFR), the subsequent enzyme in the folic acid synthesis pathway. This dual inhibition can have a synergistic effect and may reduce the likelihood of resistance developing. acs.org

The table below presents examples of compounds designed to overcome resistance, highlighting the design principle and the resulting activity.

Compound/Analog Class Design Principle Target Observed Activity Reference
N-Sulfonamide 2-pyridone derivativesDual inhibition of DHPS and DHFRDHPS and DHFRPotent inhibition of both enzymes, with some compounds showing significant antimicrobial activity. acs.org
Thienopyrimidine-sulfonamide hybridsIntroduction of novel heterocyclic systems to enhance bindingDHPSEnhanced activity against resistant strains compared to parent sulfonamides. mdpi.com
Sulfonamide-fluoroquinolone hybridsHybridization with a different class of antibioticDHPS and DNA gyrase/topoisomerase IVPotent activity against multidrug-resistant bacteria, including MRSA. tandfonline.com

By systematically applying the principles of SAR, medicinal chemists can continue to innovate and develop new sulfacetamide-based antibiotics that are more effective and less susceptible to the ever-present challenge of bacterial resistance.

Advanced Analytical Methodologies for Sulfacetamide Sodium

Spectrophotometric Determination Techniques

Spectrophotometry offers a range of simple, rapid, and cost-effective methods for the determination of sulfacetamide (B1682645) sodium. These techniques are often based on the formation of colored compounds that can be quantified by measuring their absorbance of light at a specific wavelength.

A common spectrophotometric approach involves the diazotization of the primary aromatic amine group of sulfacetamide sodium, followed by a coupling reaction with a chromogenic agent to form a stable, colored azo dye. researchgate.netresearchgate.net This reaction is a hallmark for the analysis of sulfonamides. The process begins with the reaction of sulfacetamide sodium with sodium nitrite (B80452) in an acidic medium, typically using hydrochloric acid, to form a diazonium salt. researchgate.netresearchgate.net This intermediate is then coupled with various reagents in an alkaline medium to produce a distinctly colored product whose absorbance is proportional to the concentration of the drug. researchgate.netresearchgate.net

Several coupling reagents have been successfully employed for this purpose:

2,4-dihydroxybenzophenone (2,4-DHBP) : Coupling the diazonium salt of sulfacetamide sodium with 2,4-DHBP in the presence of sodium hydroxide (B78521) yields a stable, water-soluble orange azo dye with a maximum absorbance (λmax) at 497.5 nm. researchgate.netdntb.gov.ua

Thymol (B1683141) : In an alkaline environment, the diazotized sulfacetamide couples with thymol to form an orange-colored azo-dye that is stable, soluble in water, and has a maximum absorption at 474 nm. researchgate.net

p-Cresol (B1678582) : The reaction of the diazonium salt with p-cresol in an alkaline medium produces an orange-colored product with an absorbance maximum at 450 nm. uobaghdad.edu.iq

Chromotropic acid : Following diazotization, coupling with chromotropic acid in an alkaline medium results in a stable orange-colored chromogen, which exhibits a maximum absorption at 511.5 nm. uobaghdad.edu.iq

These methods are valued for their simplicity and sensitivity, allowing for the successful determination of sulfacetamide sodium in pharmaceutical preparations. researchgate.net

Coupling ReagentMediumResulting Productλmax (nm)Linearity Range (µg/mL)Molar Absorptivity (L·mol⁻¹·cm⁻¹)
2,4-dihydroxybenzophenone (2,4-DHBP) Sodium HydroxideOrange azo dye497.51–252.27 × 10⁴
Thymol AlkalineOrange azo dye4740.125–203.4 × 10⁴
p-Cresol AlkalineOrange-colored product4505.0–1001488.249
Chromotropic acid Sodium HydroxideOrange chromogen511.50.5–203.2186 × 10⁴

Oxidative coupling reactions provide another simple and rapid spectrophotometric avenue for quantifying sulfacetamide sodium. ugm.ac.idresearchgate.net These methods involve the oxidation of the drug, followed by its coupling with a chromogenic reagent to form a colored product. ugm.ac.idresearchgate.net

Key examples of this technique include:

Coupling with N,N-diethyl-p-phenylenediamine : In this method, sulfacetamide sodium undergoes an oxidative coupling reaction with N,N-diethyl-p-phenylenediamine in an acidic medium, using potassium dichromate as the oxidizing agent. researchgate.net This reaction forms a violet-colored product with a maximum absorbance at 546 nm. researchgate.net

Coupling with Pyrocatechol : Another approach involves the oxidation of sulfacetamide sodium with potassium periodate (B1199274) in a neutral medium, followed by conjugation with pyrocatechol. ugm.ac.idresearchgate.net This produces a water-soluble and stable reddish-brown product that has an absorption band at 500.5 nm. ugm.ac.idresearchgate.net

Coupling with Promethazine (B1679618) : A method has been developed where promethazine is determined via an oxidative coupling reaction with sulfacetamide sodium in an acidic medium, using potassium iodate (B108269) as the oxidizing agent, to form a green product with maximum absorption at 599 nm. sjpas.com

These oxidative coupling methods are noted for their speed and simplicity compared to other techniques that may require more complex and costly operating conditions. ugm.ac.idresearchgate.net

Coupling ReagentOxidizing AgentMediumResulting Productλmax (nm)Linearity Range (µg/mL)Molar Absorptivity (L·mol⁻¹·cm⁻¹)
N,N-diethyl-p-phenylenediamine Potassium DichromateAcidicViolet-colored product5461.25–750.76 × 10⁴
Pyrocatechol Potassium PeriodateNeutralReddish-brown product500.56.25–112.55185.7
Sulfacetamide Sodium (as reagent)Potassium IodateAcidicGreen product5996.25–112.56.514 × 10³

Direct UV-Vis spectrophotometry is a straightforward method for the quantification of sulfacetamide sodium. This technique leverages the inherent ultraviolet absorption of the compound. A significant application of this method is the simultaneous determination of sulfacetamide sodium and its primary degradation product, sulfanilamide (B372717). nih.gov The two compounds exhibit different absorption maxima depending on the pH of the solution. nih.gov

At a pH of 7.0, sulfacetamide and sulfanilamide have very close absorption maxima (260 nm and 259 nm, respectively), making simultaneous analysis difficult. nih.gov However, by adjusting the pH to 4.0 with an acetate (B1210297) buffer, their absorption maxima become distinct. nih.gov Sulfacetamide shows a maximum at 271 nm, while sulfanilamide's maximum is at 258 nm. nih.gov This difference in absorption, stemming from their different ionization behaviors (pKa of 5.40 for sulfacetamide and 10.45 for sulfanilamide), allows for a two-component spectrometric assay by measuring absorbance at both 271 nm and 258 nm. nih.gov

First-derivative spectrophotometry has also been employed to determine sulfacetamide sodium in the presence of its acid-induced degradation products. nih.gov This technique allows for the calculation of the intact drug concentration without interference from the degradation product by measuring the absolute value of the first derivative curves at the zero-crossing point of the degradation product. nih.gov

Analyte(s)MethodWavelength(s) (nm)pHLinearity RangeLimit of Detection
Sulfacetamide Sodium UV Spectrometry2714.01.0–5.0 × 10⁻⁵ M1.67 × 10⁻⁶ M
Sulfacetamide Sodium & Sulfanilamide Two-component UV Spectrometry271 & 2584.0N/AN/A
Sulfacetamide Sodium & Degradation Products First Derivative SpectrophotometryZero-crossing pointAcidicN/AN/A

Chromatographic Separation and Analysis

Chromatographic techniques are powerful tools for the analysis of sulfacetamide sodium, offering high specificity and the ability to simultaneously determine the active ingredient and its impurities or degradation products.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is widely used for the determination of sulfacetamide sodium. akjournals.comsemanticscholar.orgresearchgate.net These methods are known for their accuracy, precision, and ability to separate sulfacetamide sodium from related substances like sulfanilamide and dapsone (B1669823). akjournals.comresearchgate.net

A common approach involves using a C18 column for separation. akjournals.comresearchgate.netnih.gov The mobile phase composition is a critical parameter that is optimized to achieve good separation. For instance, an isocratic RP-HPLC method utilized a mobile phase of methanol (B129727) and water (60:40, v/v) with a flow rate of 1.0 mL/min and UV detection at 273 nm. akjournals.comresearchgate.net This method successfully separated sulfacetamide sodium, sulfanilamide, and dapsone with retention times of 4.3, 3.1, and 6.0 minutes, respectively. semanticscholar.org

Another HPLC method for determining sulfacetamide sodium and sulfanilamide in an ointment formulation used a Spherisorb C18 column with a mobile phase of methanol and 0.25% (v/v) acetic acid solution (7:93), with detection at 257 nm. nih.gov A high-pressure liquid chromatographic method using an absorption column and sulfabenzamide (B183) as an internal standard has also been proposed for the analysis of sulfacetamide sodium and its hydrolysis product, sulfanilamide, in eye drops. nih.gov

ColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Analytes
C18 Methanol:Water (60:40, v/v)1.0273Sulfacetamide Sodium, Sulfanilamide, Dapsone
Spherisorb C18 Methanol:0.25% Acetic Acid (7:93, v/v)N/A257Sulfacetamide Sodium, Sulfanilamide
Absorption Column N/AN/AN/ASulfacetamide Sodium, Sulfanilamide

Thin-Layer Chromatography (TLC) combined with spectrodensitometric analysis provides a simpler and more economical alternative to HPLC for the quantification of sulfacetamide sodium. akjournals.comsemanticscholar.org This method involves spotting the sample on a TLC plate, developing it with a suitable mobile phase, and then quantifying the separated spots by measuring their absorbance with a densitometer.

For the simultaneous determination of sulfacetamide sodium, sulfanilamide, and dapsone, a TLC-spectrodensitometric method has been developed using silica (B1680970) gel plates. akjournals.comresearchgate.net A mobile phase consisting of chloroform (B151607), dichloromethane, and acetic acid (6:2.5:1.5, by volume) achieved good separation. akjournals.comresearchgate.net The retardation factors (Rf) were found to be 0.60 for sulfacetamide sodium, 0.41 for sulfanilamide, and 0.75 for dapsone. researchgate.net Quantification was performed by densitometry in the absorbance mode at 273 nm. akjournals.comresearchgate.net

TLC is also used for the identification of sulfacetamide sodium and its degradation products. nih.gov Various solvent systems can be employed, such as chloroform-ethanol-heptane (1:1:1, v/v) and n-butanol-acetic acid-water (50:15:35, v/v), on silica gel G plates. nih.gov

Stationary PhaseMobile PhaseAnalytesRetardation Factor (Rf)Detection
Silica Gel Chloroform:Dichloromethane:Acetic Acid (6:2.5:1.5, by volume)Sulfacetamide Sodium0.60Densitometry at 273 nm
Silica Gel Chloroform:Dichloromethane:Acetic Acid (6:2.5:1.5, by volume)Sulfanilamide0.41Densitometry at 273 nm
Silica Gel Chloroform:Dichloromethane:Acetic Acid (6:2.5:1.5, by volume)Dapsone0.75Densitometry at 273 nm
Silica Gel G Chloroform-Ethanol-Heptane (1:1:1, v/v)Sulfacetamide Sodium & Degradation ProductsN/AVisualizing agents/UV light

Impurity Profiling and Degradation Product Analysis (e.g., Sulfanilamide)

The assurance of pharmaceutical quality necessitates rigorous control over impurities and degradation products. For Sulfacetamide Sodium, a prominent impurity and primary degradation product is Sulfanilamide. nih.govakjournals.com The presence of impurities, even in trace amounts, can impact the efficacy and safety of the final drug product. researchgate.net Consequently, robust analytical methods are essential for their simultaneous detection and quantification alongside the active pharmaceutical ingredient.

Several advanced analytical techniques have been developed and validated for the impurity profiling of Sulfacetamide Sodium. These methods are designed to be specific, accurate, and precise, adhering to guidelines set by regulatory bodies like the International Council for Harmonisation (ICH). researchgate.net

Chromatographic Methods:

Chromatographic techniques are highly effective for separating and quantifying Sulfacetamide Sodium from its impurities. akjournals.com

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used method for the simultaneous determination of Sulfacetamide Sodium and its impurities like Sulfanilamide and Dapsone. akjournals.comresearchgate.net A typical RP-HPLC method employs a C18 column with an isocratic mobile phase, such as a mixture of methanol and water. akjournals.comresearchgate.net Detection is commonly performed using a UV detector at a wavelength of 273 nm. akjournals.comresearchgate.net The method's sensitivity is demonstrated by low limit of detection (LOD) and limit of quantification (LOQ) values. akjournals.com

Thin-Layer Chromatography (TLC): TLC is another valuable tool for the identification and separation of degradation products. nih.gov A TLC-spectrodensitometric method has been developed using silica gel plates and a mobile phase of chloroform, dichloromethane, and acetic acid. akjournals.comresearchgate.net Densitometric analysis is carried out in absorbance mode at 273 nm for quantification. akjournals.comresearchgate.net Different solvent systems can be employed to achieve optimal separation. nih.gov

Spectrometric Methods:

Spectrometric methods offer a simpler and more economical alternative for the analysis of Sulfacetamide Sodium and Sulfanilamide.

UV Spectrometry: A stability-indicating UV spectrometric method has been validated for the simultaneous assay of Sulfacetamide Sodium and its primary degradation product, Sulfanilamide. nih.govresearchgate.net This method leverages the difference in the ionization behavior of the two compounds at a specific pH. nih.gov By measuring the absorbance at two different wavelengths (e.g., 271 nm for Sulfacetamide Sodium and 258 nm for Sulfanilamide at pH 4.0), a two-component spectrometric assay can be performed. nih.gov This approach has been shown to be accurate and precise for quantifying both the active drug and its degradation product. nih.govresearchgate.net

First Derivative Spectrophotometry: This technique can be used to determine the concentration of the intact drug in the presence of its degradation products without interference. nih.gov By measuring the absolute value of the first derivative curves at the zero-crossing point of the degradation product, the intact drug's concentration can be calculated directly. nih.gov

Analytical MethodMatrix/ColumnMobile Phase/SolventDetection WavelengthKey Findings/Validation Parameters
RP-HPLCC18 columnMethanol:Water (60:40, v/v)273 nmSuccessfully separates Sulfacetamide Sodium, Sulfanilamide, and Dapsone. akjournals.comresearchgate.net Validated according to ICH guidelines. researchgate.net
TLC-SpectrodensitometrySilica platesChloroform:Dichloromethane:Acetic Acid (6:2.5:1.5, by volume)273 nmProvides good separation of Sulfacetamide Sodium and its impurities. akjournals.comresearchgate.net
UV Spectrometry (Two-component)Acetate buffer (pH 4.0)N/A271 nm (Sulfacetamide) & 258 nm (Sulfanilamide)Accurate (recovery 100.03 ± 0.589%) and precise (RSD 0.587%). nih.gov LOD: 1.67x10⁻⁶ M; LOQ: 5.07x10⁻⁶ M for pure Sulfacetamide Sodium. nih.gov
First Derivative SpectrophotometryN/AN/AMeasures at zero contribution of degradation productAllows for direct calculation of intact drug concentration without interference from degradation products. nih.gov

Spectroscopic Interaction Studies (e.g., with Bovine Serum Albumin)

The interaction of drugs with plasma proteins, such as serum albumin, is a critical factor in their pharmacokinetic profile, influencing their distribution, metabolism, and excretion. Bovine Serum Albumin (BSA) is often used as a model protein for these studies due to its structural similarity to human serum albumin. nih.gov Spectroscopic methods are powerful tools for investigating the binding mechanism of Sulfacetamide Sodium with BSA.

Fluorescence Quenching Spectroscopy:

Fluorescence spectroscopy is a primary technique used to study drug-protein interactions. The intrinsic fluorescence of BSA, mainly due to its tryptophan and tyrosine residues, can be quenched upon binding with a ligand like Sulfacetamide Sodium. nih.govresearchgate.net

Mechanism of Interaction: Studies have shown that Sulfacetamide Sodium quenches the intrinsic fluorescence of BSA, indicating an interaction between the two molecules. nih.gov The analysis of fluorescence quenching data at different temperatures can elucidate the quenching mechanism (static or dynamic).

Binding Parameters: Through the analysis of fluorescence quenching, key binding parameters can be determined. The binding of Sulfacetamide Sodium to BSA has been characterized by a static quenching mechanism, leading to the formation of a complex. nih.gov

Thermodynamic Analysis: The thermodynamic parameters, including enthalpy change (ΔH⁰), entropy change (ΔS⁰), and Gibbs free energy change (ΔG⁰), provide insights into the forces driving the interaction. For the Sulfacetamide Sodium-BSA interaction, a negative ΔH⁰ and ΔS⁰ have been reported, suggesting that hydrogen bonding and van der Waals forces are the major contributors to the binding process. nih.gov The negative ΔG⁰ indicates that the binding is a spontaneous process. nih.govnih.gov

Förster's Non-Radiative Energy Transfer (FRET): Based on FRET theory, the average binding distance (r) between the donor (BSA) and the acceptor (Sulfacetamide Sodium) can be calculated. A study reported this distance to be 3.72 nm, indicating efficient energy transfer upon complex formation. nih.gov

Other Spectroscopic Techniques:

FT-IR and UV-vis Absorption Spectroscopy: These techniques provide further evidence of the interaction and can reveal conformational changes in the protein upon ligand binding. nih.gov Spectral shifts observed in FT-IR and UV-vis spectra confirm the formation of the Sulfacetamide Sodium-BSA complex and suggest that the binding process induces changes in the secondary structure of BSA. nih.gov

Synchronous and Three-Dimensional Fluorescence Spectroscopy: These methods offer more detailed information about the microenvironment of the amino acid residues in the protein. nih.govnih.gov Changes in these spectra upon the addition of Sulfacetamide Sodium indicate alterations in the conformation and microenvironment of BSA. nih.govnih.gov

Spectroscopic MethodParameter DeterminedFinding for Sulfacetamide Sodium - BSA Interaction
Fluorescence QuenchingBinding MechanismStatic quenching, formation of a complex. nih.gov
Thermodynamic AnalysisΔH⁰-49.03 kJ mol⁻¹ nih.gov
ΔS⁰-99.9 J K⁻¹ mol⁻¹ nih.gov
ΔG⁰-18.96 kJ mol⁻¹ nih.gov
Förster's Theory (FRET)Binding Distance (r)3.72 nm nih.gov
FT-IR & UV-vis SpectroscopyConformational ChangesBinding of Sulfacetamide Sodium induces conformational changes in BSA. nih.gov
Driving ForcesInteraction TypeHydrogen bonding and weak van der Waals forces play major roles. nih.gov

Preclinical Pharmacological Investigations of Sulfacetamide Sodium

In Vitro Antimicrobial Spectrum and Efficacy Studies

The in vitro antimicrobial activity of sulfacetamide (B1682645) sodium has been evaluated against a variety of bacteria, demonstrating its bacteriostatic action. This inhibitory effect is achieved by interfering with the synthesis of folic acid, a crucial component for bacterial growth and replication.

Sulfacetamide sodium has demonstrated efficacy against several Gram-positive bacteria. Susceptible organisms include species of Staphylococcus and Streptococcus. nih.govmedchemexpress.com In particular, it has shown activity against Staphylococcus aureus and Streptococcus pneumoniae, which are common pathogens in ocular and skin infections. nih.gov While many strains are susceptible, a significant percentage of staphylococcal isolates have demonstrated resistance. nih.gov

OrganismMIC (µg/mL)Reference
Staphylococcus aureusNot specified nih.gov
Streptococcus pneumoniaeNot specified nih.gov
Streptococcus (viridans group)Not specified nih.gov

MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

The antimicrobial spectrum of sulfacetamide sodium also extends to various Gram-negative bacteria. medchemexpress.com Among the susceptible Gram-negative organisms are Escherichia coli and Klebsiella species. nih.gov However, it does not provide adequate coverage against Neisseria species, Serratia marcescens, and Pseudomonas aeruginosa. nih.gov

OrganismMIC (µg/mL)Reference
Escherichia coliNot specified nih.gov
Haemophilus influenzaeNot specified nih.gov
Klebsiella speciesNot specified nih.gov
Enterobacter speciesNot specified nih.gov

MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Sulfacetamide sodium has been shown to be effective against Propionibacterium acnes (now known as Cutibacterium acnes), a bacterium implicated in the pathogenesis of acne vulgaris. nih.gov This activity is a key reason for its use in dermatological preparations for the treatment of acne. nih.gov Studies have demonstrated that it can inhibit the growth of this bacterium, contributing to the resolution of acne lesions.

Cellular Level Investigations of Sulfacetamide Sodium Effects

Investigations at the cellular level have provided insights into the mechanisms by which sulfacetamide sodium exerts its effects, not only on microbial cells but also on mammalian cells in in vitro models.

The effects of sulfacetamide sodium have been studied on human breast cancer cell lines, such as T-47D cells. In one study, sulfacetamide was found to have anti-proliferative effects on T-47D cells. nih.gov The concentration of sodium sulfacetamide that resulted in a 50% reduction in cell viability (LC50) after 48 hours of incubation was determined to be 41 mM. nih.govresearchgate.net Interestingly, this study also suggested that the reduction in cell viability was not primarily due to apoptosis (programmed cell death) or cell cycle arrest, but rather through the induction of autophagy, a cellular process of self-degradation. nih.gov

Cell LineTreatmentIncubation TimeLC50EffectReference
T-47DSodium Sulfacetamide48 hours41 mMInduces autophagy nih.govnih.govresearchgate.net

LC50 (Lethal Concentration 50) is the concentration of a substance that is lethal to 50% of the test organisms.

The primary mechanism of action of sulfacetamide sodium at the biochemical level is the competitive inhibition of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). nih.gov This enzyme is critical for the synthesis of dihydrofolic acid, a precursor to folic acid. nih.gov Bacteria rely on their own synthesis of folic acid for the production of nucleic acids (DNA and RNA) and certain amino acids, which are essential for their growth and multiplication. nih.gov

By acting as a competitive antagonist to para-aminobenzoic acid (PABA), a natural substrate for DHPS, sulfacetamide sodium effectively blocks this vital metabolic pathway. nih.gov This disruption of folic acid synthesis leads to a bacteriostatic effect, meaning it inhibits the growth and proliferation of the bacteria rather than directly killing them. nih.gov The host's immune system then plays a role in clearing the inhibited bacteria. nih.gov

In Vitro Permeation and Absorption Studies (e.g., Cadaver Skin Models)

The evaluation of a topical drug's ability to permeate the skin is a critical phase in preclinical development. nih.gov In vitro permeation testing (IVPT) is a key method used to estimate the rate and extent of a drug's absorption through the skin, providing insight into its availability at various skin layers or in systemic circulation. nih.gov These studies are essential before advancing to in vivo evaluations and are increasingly emphasized as an alternative to animal testing. nih.govresearchgate.net

For drugs intended for human use, the most relevant model is human skin. nih.gov Excised human skin, often obtained from cadavers or elective plastic surgery, is considered a gold standard for these assessments. nih.govresearchgate.net The use of dermatomed human skin mounted in diffusion cells, such as vertical Franz diffusion cells, is a common and increasingly standardized technique for IVPT. nih.govnih.gov This methodology allows for the evaluation of how different formulations affect the percutaneous permeation of an active pharmaceutical ingredient like Sulfacetamide sodium. nih.gov

The primary barrier to drug permeation is the outermost layer of the epidermis, the stratum corneum. nih.gov Therefore, in vitro models aim to mimic the physiological and anatomical characteristics of human skin to produce data that can reliably predict in vivo performance. researchgate.net While various animal skin models exist, significant structural and lipid composition differences can make it challenging to correlate results directly to human absorption. nih.gov Therefore, human skin models remain the most appropriate surrogate for these studies. nih.gov The goal of such investigations is to generate reproducible data that can help in the meticulous design and optimization of topical formulations. nih.govresearchgate.net

Drug Delivery System Research and Development (Preclinical Principles)

Conventional topical formulations can be limited by poor bioavailability and short residence time at the site of action, necessitating frequent administration. nih.gov To overcome these limitations, advanced drug delivery systems are developed to enhance therapeutic efficacy. preprints.org A primary strategy involves prolonging the contact time of the drug with the target tissue, thereby increasing drug absorption and therapeutic effect. nih.gov For ocular applications, this is particularly challenging due to the eye's natural protective mechanisms like blinking and tearing, which rapidly clear topically applied substances. nih.gov

Research in this area focuses on novel formulations such as bioadhesive microspheres. researchgate.net These systems are designed to adhere to mucosal surfaces, providing a sustained release of the active drug directly at the site of infection or inflammation. nih.govresearchgate.net The preclinical development of these systems involves detailed investigation of their physicochemical properties, drug release kinetics, and mucoadhesive strength. researchgate.net

Bioadhesive microspheres represent an innovative approach to improve the delivery of drugs like Sulfacetamide sodium. researchgate.net These microscopic, polymer-based spheres are designed to encapsulate the drug and adhere to biological tissues, prolonging its retention time. researchgate.net In preclinical research, various polymers with mucoadhesive properties are investigated to create optimal formulations.

A study focused on developing Sulfacetamide sodium microspheres for treating ocular keratitis utilized a spray-drying method with different polymers. researchgate.net The polymers investigated included pectin (B1162225), polycarbophil (B1168052), and hydroxypropylmethyl cellulose (B213188) (HPMC) at various drug-to-polymer ratios. researchgate.net The research involved characterizing the resulting microspheres for particle size, encapsulation efficiency, and mucoadhesive properties to identify the most promising formulation for further study. researchgate.net The formulation consisting of polycarbophil and Sulfacetamide sodium at a 2:1 polymer-to-drug ratio was identified as the most suitable for ocular application based on these preclinical evaluations. researchgate.net

Table 1: Preclinical Formulations of Sulfacetamide Sodium Bioadhesive Microspheres An interactive table detailing polymer compositions used in the preclinical development of Sulfacetamide sodium microspheres.

Formulation Base Polymer(s) Key Preclinical Finding
Microspheres Pectin, Polycarbophil, Hydroxypropylmethyl cellulose (HPMC) Investigated at different ratios to optimize mucoadhesion and drug release. researchgate.net

A primary goal of developing bioadhesive microspheres is to increase the drug's residence time at the target site, leading to enhanced therapeutic efficacy. researchgate.net Preclinical in vivo studies are crucial for demonstrating this principle.

In a rabbit model of bacterial keratitis caused by Staphylococcus aureus and Pseudomonas aeruginosa, the efficacy of a bioadhesive Sulfacetamide sodium microsphere formulation was compared against a plain Sulfacetamide sodium suspension. researchgate.net The eyes treated with the microsphere formulation, applied twice daily, showed significantly lower clinical scores for signs of infection (such as blepharitis, conjunctivitis, and corneal edema) compared to those treated with the standard drug suspension. researchgate.net

Furthermore, microbiological analysis of cornea samples revealed a significant reduction in the number of viable bacteria in the eyes treated with the microspheres. researchgate.net These findings from the animal model demonstrate that the bioadhesive microsphere formulation successfully prolonged the drug's residence time on the ocular surface, resulting in superior efficacy in treating bacterial keratitis compared to the conventional formulation. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
Sulfacetamide sodium
Pectin
Polycarbophil
Hydroxypropylmethyl cellulose (HPMC)
Usnic acid
Cefpodoxime Proxetil
Mannitol
Cyclodextrin
PEG-4000
PEG-6000
Sulindac sodium
Sesamol
Chitosan
Sodium alginate
Capecitabine

Theoretical and Computational Studies of Sulfacetamide Sodium

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to sulfonamides, including sulfacetamide (B1682645), to elucidate their fundamental chemical characteristics.

DFT calculations are instrumental in understanding the electronic properties of sulfacetamide. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests higher reactivity. mdpi.com

For sulfonamides, studies show that the electron density in the HOMO is often located on the benzenesulfonamide (B165840) and amino groups, while the LUMO's electron density is localized on other parts of the molecule, such as an attached pyridine (B92270) ring in related compounds. researchgate.net This distribution indicates that upon electronic excitation, a charge transfer occurs from the benzene (B151609) sulfonamide portion of the molecule. researchgate.net DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed for these structural and electronic property simulations. researchgate.netkau.edu.sa

Table 1: Representative DFT-Calculated Electronic Properties for Sulfonamides Note: The following table contains representative data for related sulfonamide compounds to illustrate the typical outputs of DFT calculations, as specific values for sulfacetamide sodium were not available in the searched literature.

Parameter Sulfadiazine (B1682646) Sulfamerazine Sulfamethazine
HOMO Energy (eV) -6.65 -6.54 -6.44
LUMO Energy (eV) -1.35 -1.43 -1.51
HOMO-LUMO Gap (eV) 5.30 5.11 4.93

Data sourced from computational studies on sulfonamide drugs. researchgate.net

DFT is also used to predict the reactive behavior of molecules. By calculating the Molecular Electrostatic Potential (MEP), researchers can visualize the electron density distribution and identify sites susceptible to electrophilic and nucleophilic attacks. nih.gov The MEP map uses a color scale to denote charge distribution: red areas indicate electron-rich regions (prone to electrophilic attack), while blue areas signify electron-poor regions (prone to nucleophilic attack). This analysis helps predict how sulfacetamide will interact with other molecules, including biological targets and reactive chemical species. nih.gov

Global reactivity descriptors, such as chemical hardness and electronegativity, are calculated from HOMO and LUMO energies and provide further insight into the molecule's stability and reactivity. mdpi.com For instance, a "hard" molecule, characterized by a large HOMO-LUMO gap, is less reactive than a "soft" molecule with a small gap. mdpi.com

Molecular Modeling and Docking Simulations

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net These simulations are crucial for understanding how drugs like sulfacetamide sodium interact with their biological targets.

The primary target for sulfonamides is Dihydropteroate (B1496061) Synthase (DHPS), an enzyme essential for folate biosynthesis in bacteria. nih.govdrugbank.com Docking simulations model the binding of sulfacetamide into the active site of DHPS, specifically the site normally occupied by the enzyme's natural substrate, p-aminobenzoic acid (pABA). drugbank.comtaylorandfrancis.com Programs such as Glide, Surflex, and GOLD are commonly used to perform these simulations, predicting the binding conformation and affinity. nih.gov The results of these simulations, often expressed as a docking score, help to rationalize the inhibitory activity of the drug and guide the design of new, potentially more effective antibiotics. nih.govnih.gov

Computational Analysis of Drug-Target Interactions

Following docking simulations, a detailed analysis of the interactions between the drug and its target protein is performed. For sulfacetamide sodium, this involves examining the specific molecular forces that stabilize its complex with DHPS or other proteins like bovine serum albumin (BSA).

Spectroscopic studies have shown that the binding of sulfacetamide sodium to BSA, a major carrier protein in blood plasma, is driven primarily by hydrogen bonding and weak van der Waals forces. nih.gov Computational analyses complement these findings by identifying the specific amino acid residues in the protein's binding pocket that participate in these interactions. For instance, analysis of a docked complex can reveal hydrogen bonds between the sulfonamide group of the drug and polar residues in the binding site, or hydrophobic interactions between the benzene ring and nonpolar residues. nih.gov Thermodynamic parameters calculated from these interactions, such as binding energy, can quantify the stability of the drug-protein complex. nih.gov A study on the interaction between sulfacetamide sodium and BSA determined the binding distance to be 3.72 nm. nih.gov

Theoretical Investigations of Reactivity and Degradation Pathways (e.g., with Superoxide (B77818) Radicals)

Computational chemistry is a valuable tool for investigating how drugs like sulfacetamide are broken down in the environment or in biological systems. Theoretical studies can map out potential degradation pathways and calculate the energy barriers associated with them.

One area of focus has been the reaction of sulfacetamide with reactive oxygen species, such as the superoxide radical (O₂•⁻), which is found in sunlit natural waters. acs.orgacs.org An early report suggested a very fast reaction between sulfacetamide and the superoxide radical. However, a more recent and thorough investigation combining experimental work with theoretical calculations at the M06-2X level of theory reevaluated this reaction. acs.org The study found that the reaction rate is actually six orders of magnitude smaller than previously reported, indicating a low reactivity of sulfacetamide with superoxide radicals. acs.org

Other computational studies using DFT have explored the degradation of sulfacetamide on photocatalytic surfaces like titanium dioxide (TiO₂). rsc.org These studies proposed several possible degradation pathways, including the breaking of the sulfur-nitrogen bond and the hydroxylation of the benzene ring by hydroxyl radicals. rsc.org By calculating the energy barriers for these different pathways, researchers concluded that attacks by hydroxyl radicals on specific carbon and nitrogen atoms were the most likely degradation routes under those conditions. rsc.org

Predictive Models for Solubility and Biophysical Interactions

The solubility of a drug is a critical factor influencing its absorption and bioavailability. Theoretical and computational models are increasingly used to predict the solubility of pharmaceutical compounds, reducing the need for extensive experimental work.

For sulfacetamide, various predictive models have been applied to interpret its solubility in different solvents. These include empirical and semi-empirical models such as the modified Apelblat equation, the van't Hoff-Yaws model, and the Buchowski-Ksiazczak model. ccu.edu.tw More advanced, first-principles approaches like the Conductor-like Screening Model for Real Solvents (COSMO-RS) have also been employed. nih.govnih.gov COSMO-RS is a quantum chemistry-based method that can predict thermodynamic properties like solubility from the molecular structure. nih.govresearchgate.net Furthermore, hybrid approaches that combine the outputs of COSMO-RS with machine learning algorithms, such as artificial neural networks, have been developed to create highly accurate, non-linear predictive models for the solubility of sulfacetamide and other drugs. ccu.edu.twapprocess.com These models use molecular descriptors derived from the computational chemistry calculations to correlate molecular features with observed solubility. approcess.com

Table 2: Mentioned Chemical Compounds

Compound Name
Sulfacetamide sodium
Sulfacetamide
Sulfanilamide (B372717)
p-aminobenzoic acid
Titanium dioxide
Bovine serum albumin
Sulfadiazine
Sulfamerazine
Sulfamethazine

Emerging Research Directions and Future Perspectives on Sulfacetamide Sodium

Strategies for Combating Sulfonamide Resistance

The clinical utility of sulfonamides, including sulfacetamide (B1682645), is significantly threatened by the emergence and spread of bacterial resistance. patsnap.com The primary mechanisms of this resistance are well-documented and involve either modifications to the drug's target enzyme or the acquisition of alternative metabolic pathways. patsnap.comnih.gov

One major resistance strategy is the mutation of the bacterial gene folP, which encodes the enzyme dihydropteroate (B1496061) synthase (DHPS). nih.govpatsnap.com This enzyme is the primary target of sulfonamides, which act as competitive inhibitors of its natural substrate, para-aminobenzoic acid (PABA), thereby blocking folic acid synthesis. nih.govwikipedia.orgnih.gov Specific mutations in DHPS can reduce the binding affinity of sulfacetamide and other sulfonamides without significantly impacting the enzyme's ability to bind PABA, thus rendering the drug ineffective. nih.govpatsnap.com Studies in Staphylococcus aureus have identified several mutations (e.g., F17L, S18L, T51M) that directly confer sulfonamide resistance by sterically hindering the drug's access to the active site. nih.gov

A second, and highly prevalent, mechanism is the acquisition of foreign resistance genes, namely sul1, sul2, and sul3, through horizontal gene transfer. nih.govnih.gov These genes encode for highly resistant, alternative DHPS enzymes that are not inhibited by sulfonamides, allowing the bacteria to continue folic acid synthesis even in the presence of the drug. nih.govpatsnap.com These genes are often located on mobile genetic elements like plasmids and integrons, which facilitates their rapid dissemination among different bacterial species and contributes to the rise of multi-drug resistant strains. nih.goviosrjournals.org

To counteract these resistance mechanisms, several strategies are being investigated:

Combination Therapy: A common approach is to use sulfacetamide in combination with other antibacterial agents. nih.gov This can create a synergistic effect or target different bacterial processes simultaneously, reducing the likelihood of resistance developing. For example, combining sulfonamides with inhibitors of different bacterial pathways can restore efficacy against resistant strains.

Development of Novel Inhibitors: Structure-assisted drug discovery is being used to design new sulfonamide-based inhibitors that can effectively bind to mutated DHPS enzymes. nih.gov By understanding the structural changes caused by resistance mutations, new molecules can be designed to fit within the altered active site, bypassing the resistance mechanism. patsnap.comnih.gov

Adjuvant Therapy: Another approach involves combining the antibiotic with a non-antibiotic compound (adjuvant) that blocks the resistance mechanism. For instance, research into inhibitors of β-lactamases has proven successful, and similar strategies could be developed for sulfonamide resistance mechanisms.

The table below summarizes the primary genetic mechanisms of resistance to sulfonamides.

Resistance Mechanism Genetic Basis Biochemical Effect Key Findings References
Target ModificationMutations in chromosomal folP geneAltered dihydropteroate synthase (DHPS) with reduced affinity for sulfonamides.Specific mutations in S. aureus (F17L, S18L, T51M) sterically block drug binding. patsnap.comnih.gov
Target Bypass/ReplacementAcquisition of mobile genes (sul1, sul2, sul3)Production of alternative, drug-insensitive DHPS enzymes.These genes are widespread, found on plasmids and integrons, and are the most common cause of clinical resistance. nih.govpatsnap.comnih.goviosrjournals.org
Increased Substrate ProductionUpregulation of PABA synthesisBacteria produce excess PABA to outcompete the sulfonamide inhibitor.This is a less common but documented mechanism of resistance. nih.gov

Exploration of Novel Sulfacetamide Derivatives with Broadened Activity

In response to the growing challenge of antimicrobial resistance, a significant area of research focuses on the chemical modification of existing antibiotics like sulfacetamide to create novel derivatives with enhanced or expanded activity. uq.edu.au The goal is to synthesize new compounds that can overcome resistance mechanisms, exhibit a broader spectrum of activity against different microbes, or even possess entirely new therapeutic properties. uq.edu.auarizona.edu

Two promising avenues in this field are the synthesis of sulfacetamide-based Schiff bases and metal complexes.

Schiff Base Derivatives: Schiff bases are formed by the condensation reaction of a primary amine with an aldehyde or ketone. nih.govnih.gov Synthesizing Schiff bases from sulfacetamide has been shown to produce compounds with significantly enhanced antimicrobial and antifungal activities compared to the parent drug. nih.govresearchgate.net The resulting azomethine group (-C=N-) is considered critical to the enhanced biological activity. researchgate.net Studies have shown that these derivatives can be effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungal species like Candida albicans. nih.govnih.gov

Metal Complexes: The coordination of metal ions (e.g., Ca(II), Cd(II), Cr(III), Fe(II), Fe(III), Hg(II)) with sulfacetamide has been found to yield complexes that are often more bacteriostatic than the drug itself. wikipedia.orgnih.gov Spectroscopic studies suggest that sulfacetamide acts as a ligand, binding to the metal ions. nih.gov These metal complexes have demonstrated promising broad-spectrum antibacterial and antifungal activity against a range of pathogens, including E. coli, Pseudomonas aeruginosa, Bacillus subtilis, and Aspergillus fumigatus. nih.govnsf.gov The chelation is believed to enhance the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.

The table below presents findings from research on novel sulfacetamide derivatives, highlighting their enhanced antimicrobial profiles.

Derivative Type Target Microbes Key Research Findings References
Sulfacetamide-Vanillin Schiff BaseStaphylococcus aureus, Escherichia coli, Candida albicansThe synthesized Schiff base showed enhanced antimicrobial and antifungal activity compared to the parent sulfonamide. nih.gov
Sulfacetamide Metal Complexes (Ca, Cd, Ce, Cr, Cs, Fe, Pb, Hg)E. coli, P. aeruginosa (Gram-negative), B. subtilis, S. pneumoniae (Gram-positive), A. fumigatus, C. albicans (Fungal)The metal complexes exhibited promising and broad-spectrum antimicrobial activity, suggesting that chelation enhances the biological efficacy of sulfacetamide. wikipedia.orgnih.gov
Sulfadiazine-Salicylaldehyde Schiff BasesStaphylococcus aureus (including MRSA), Candida sp., Trichophyton interdigitale, Mycobacterium tuberculosisDerivatives showed high susceptibility against Staphylococcus and various fungi, with some compounds being more effective than the parent sulfadiazine (B1682646). researchgate.net

Advanced Drug Delivery Systems for Targeted Efficacy

Conventional drug delivery methods, especially for topical applications like in the eye, often suffer from poor bioavailability and short residence time at the target site. mdpi.comnih.gov To overcome these limitations, researchers are developing advanced drug delivery systems for sulfacetamide sodium, aiming to enhance its therapeutic efficacy by providing controlled and sustained release. mdpi.comnih.gov

Recent advancements have focused on encapsulating sulfacetamide sodium within various biocompatible carriers, particularly for ocular infections.

Bioadhesive Microspheres: One approach involves fabricating bioadhesive microspheres. patsnap.com In a study, sulfacetamide sodium was encapsulated in microspheres made from a mixture of polymers, including pectin (B1162225) and polycarbophil (B1168052). patsnap.comnih.gov These microspheres were designed to adhere to the ocular surface, thereby increasing the drug's contact time and enhancing its effectiveness in treating bacterial keratitis in rabbit models. patsnap.com The treated eyes showed significantly lower clinical infection scores and a greater reduction in viable bacteria compared to treatment with a plain sulfacetamide suspension. patsnap.comnih.gov

Nanosuspensions and Nanoparticles: Nanosuspensions containing sulfacetamide encapsulated in polymeric nanoparticles (e.g., Eudragit RL 100) have been developed. nih.govresearchgate.net These systems are prepared using methods like solvent displacement and offer advantages such as small particle size and positive surface charge, which can improve interaction with the negatively charged ocular surface. nih.gov These nanoparticles provide sustained drug release and appear to be a promising carrier for treating ocular bacterial infections. nih.govresearchgate.net

Ocular Inserts (Ocuserts): Another innovative approach is the formulation of biodegradable ocular inserts, or "ocuserts". mdpi.comnih.govresearchgate.net These are sterile, solid or semi-solid preparations containing the drug in a polymeric matrix (e.g., HPMC, PVA, sodium alginate). mdpi.comnih.gov The insert is placed in the eye, where it slowly dissolves or erodes, releasing the drug in a controlled manner over an extended period (e.g., 12 hours). nih.gov This technology can reduce the frequency of administration from multiple times a day to just once or twice daily, improving patient compliance and ensuring a consistent therapeutic dose. nih.gov

The following table summarizes different advanced delivery systems developed for sulfacetamide sodium.

Delivery System Polymeric Carrier(s) Application Key Advantages References
Bioadhesive MicrospheresPectin, Polycarbophil, HPMCOcular KeratitisIncreased residence time on the ocular surface, enhanced treatment efficacy. patsnap.comnih.gov
NanosuspensionEudragit RL 100Ocular InfectionsSustained drug release, positive surface charge for better mucoadhesion. nih.govresearchgate.net
Ocular Insert (Ocusert)HPMC, Ethyl Cellulose (B213188), PVABacterial ConjunctivitisControlled, sustained release; reduced dosing frequency; improved patient compliance. mdpi.comresearchgate.net
Biodegradable Double-Layer InsertSodium Alginate, PVP K90, Eudragit RLPOOcular InfectionsProlonged drug release over 12 hours with zero-order kinetics; reduced administration frequency. nih.gov

Integration of Omics Technologies in Understanding Sulfacetamide Action and Resistance

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized the study of drug mechanisms and resistance. nih.gov These high-throughput methods provide a global view of molecular changes within a cell in response to a stimulus, such as an antibiotic. nih.gov While specific omics studies focused solely on sulfacetamide are limited, research on the broader sulfonamide class provides valuable insights into how these technologies can elucidate the action and resistance pathways relevant to sulfacetamide.

Genomics and Transcriptomics: Genomic studies are crucial for identifying the genetic basis of resistance, such as the folP mutations and the presence of sul genes. patsnap.comnih.gov Transcriptomics, which analyzes the complete set of RNA transcripts, reveals how bacteria modulate gene expression in response to antibiotic stress. For example, upon exposure to a drug, bacteria may upregulate genes involved in efflux pumps, DNA repair, or stress responses, while downregulating genes related to metabolic processes to conserve energy. nsf.gov Transcriptome analysis of bacteria exposed to various stressors can identify key regulatory networks and gene clusters that contribute to survival and resistance.

Proteomics: Proteomics involves the large-scale study of proteins, including their expression levels, modifications, and interactions. nih.gov Mass spectrometry-based proteomics can identify which bacterial proteins are up- or down-regulated following treatment with a sulfonamide. A study on the related sulfonamide, sulfadiazine, in Arabidopsis thaliana identified 48 differentially abundant proteins in response to the drug, primarily related to stress/stimuli responses, transcription, and metabolism. Specifically, an upregulation of peroxidases indicated an oxidative stress response. In bacteria, proteomic analysis can reveal changes in metabolic enzymes, virulence factors, and structural proteins, providing a detailed picture of the drug's mechanism of action and the cell's response. nih.govnih.gov

Metabolomics: Metabolomics is the comprehensive analysis of all small-molecule metabolites in a biological system. This technique can identify the specific metabolic pathways disrupted by a drug. For sulfonamides, metabolomics can confirm the depletion of folate derivatives and downstream products like purines and thymidine. It can also uncover unexpected metabolic shifts as the bacteria attempt to compensate for the drug-induced stress.

By integrating these omics approaches, researchers can build a comprehensive model of how sulfacetamide works and how bacteria evolve to resist it. This knowledge is fundamental for designing more effective drugs and combination therapies. nih.gov

Role of Microbial Metabolism in Drug Efficacy and Resistance

The efficacy of an antibiotic is not solely dependent on its interaction with the target site; it can also be significantly influenced by the metabolic activities of the host's microbial populations and the target pathogen itself. nih.gov Microbial metabolism can either potentiate or diminish a drug's effect through biotransformation, and in some cases, the degradation of an antibiotic serves as a mechanism of resistance.

For sulfonamides like sulfacetamide, microbial degradation has been identified as a complementary resistance strategy alongside target modification and gene acquisition. Studies have shown that some bacterial communities can efficiently degrade sulfonamides, particularly in environments with high concentrations of the antibiotic. This degradation is an active metabolic process. For instance, a metaproteomic study on an activated sludge community exposed to sulfamethoxazole (B1682508) (a related sulfonamide) revealed that bacteria from the genus Corynebacterium increased their metabolic activity and were likely responsible for the biotransformation of the antibiotic. nih.gov

The metabolic pathways for sulfonamide degradation can involve several steps, including:

Conjugation: The sulfonamide molecule can be conjugated with endogenous molecules, such as pterin. This interaction with the enzyme dihydropteroate synthase (DHPS) can lead to the formation of a pterin-sulfonamide conjugate, which is an initial step in a transformation pathway. nih.gov

Hydrolysis and Oxidation: The transformed drug can then undergo hydrolysis and oxidation reactions, breaking it down into smaller, inactive metabolites. nih.gov The identification of degradation products like sulfanilic acid in environmental samples confirms that the core structure of sulfonamides can be cleaved by microbial action.

The ability of a microbial population to degrade sulfacetamide can reduce the effective concentration of the drug at the site of infection, thereby lowering its efficacy. This metabolic resistance is particularly relevant in complex microbial environments. Understanding the specific enzymes and pathways involved in sulfacetamide degradation is a critical research goal, as it could lead to the development of inhibitors of these degrading enzymes, which could be used as adjuvants to protect the antibiotic and restore its effectiveness.

Q & A

Q. What experimental design considerations are critical for optimizing Sulfacetamide sodium synthesis yield?

To improve synthesis efficiency, researchers should focus on catalytic agents (e.g., 4-dimethylaminopyridine), reaction stoichiometry, and solvent selection. For example, a study demonstrated that adding 4-dimethylaminopyridine increased yield to 57.69% compared to traditional methods, with optimized conditions including controlled temperature and stepwise addition of acetic anhydride . Solubility in solvents like water (≥10.65 mg/mL) and ethanol (≥12.45 mg/mL) should guide solvent choice for crystallization .

Q. How do solubility properties of Sulfacetamide sodium influence experimental protocols?

Solubility varies significantly across solvents, impacting formulation and biological testing. Key solubility data includes:

SolventSolubility (mg/mL)
Water≥10.65
Ethanol≥12.45
DMSO≥28.4
Researchers should pre-dissolve the compound in ultrasonic-treated solvents to ensure homogeneity, especially for in vitro studies .

Q. What storage conditions are necessary to maintain Sulfacetamide sodium stability?

Storage at -20°C is recommended to prevent degradation. Long-term stability tests should include periodic HPLC or spectroscopic analysis to verify purity, particularly for studies requiring high-purity batches .

Advanced Research Questions

Q. How can contradictions in reported efficacy of Sulfacetamide sodium in autophagy modulation be resolved?

Contradictory findings may arise from variations in cell lines, concentrations, or assay protocols. To address this:

  • Conduct systematic reviews of existing studies, focusing on variables like dosage ranges (e.g., 10–100 µM) and exposure times.
  • Perform meta-analyses to identify trends across datasets .
  • Replicate experiments under standardized conditions, using autophagy markers like LC3-II/LC3-I ratios for consistency .

Q. What methodologies are recommended for assessing Sulfacetamide sodium’s interaction with biological pathways (e.g., ubiquitination/proteasome)?

  • Use in vitro ubiquitination assays with purified enzymes (e.g., E1, E2, E3 ligases) to measure compound effects on substrate degradation rates.
  • Pair these with proteasome activity assays (e.g., fluorogenic substrates like Suc-LLVY-AMC) to distinguish proteasome inhibition from upstream effects .
  • Validate findings using CRISPR/Cas9-knockout models of key pathway components to isolate mechanisms .

Q. How can researchers ensure reproducibility in Sulfacetamide sodium characterization data?

  • Adopt the "Experimental" section guidelines from journals like Beilstein Journal of Organic Chemistry: detail synthesis steps, solvent ratios, and purification methods (e.g., recrystallization in ethanol:water mixtures) .
  • Share raw data (e.g., NMR spectra, HPLC chromatograms) as supplementary materials to enable cross-validation .
  • Use standardized reference compounds (e.g., USP-grade Sulfacetamide sodium) for calibration .

Q. What strategies are effective for conducting comprehensive literature reviews on Sulfacetamide sodium?

  • Utilize databases like PubMed and Web of Science with search terms such as "Sulfacetamide sodium AND autophagy" or "synthesis AND yield optimization."
  • Filter results to include peer-reviewed articles (2013–2023) and prioritize studies with detailed methodological sections .
  • Cross-reference citations in review articles to identify foundational studies and emerging trends .

Methodological Best Practices

  • Data Contradiction Analysis : Compare experimental conditions across studies (e.g., pH, temperature) and use statistical tools (e.g., ANOVA) to identify confounding variables .
  • Ethical Publishing : Ensure references are accurately cited using DOI-linked formats and avoid selective data reporting to maintain integrity .
  • Experimental Replication : Follow journal guidelines for documenting procedures, such as specifying ultrasonic treatment durations for solubility tests .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.